![molecular formula C8H8N2O2 B11917888 2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)

2-Methylimidazo[1,2-a]pyridine-3,8-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

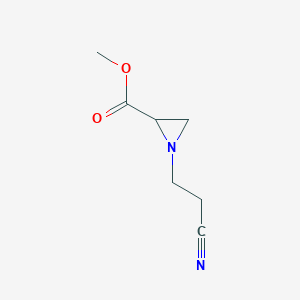

2-メチルイミダゾ[1,2-a]ピリジン-3,8-ジオールは、イミダゾ[1,2-a]ピリジン系に属する複素環式化合物です。これらの化合物は、その多様な生物活性で知られており、医薬品化学で頻繁に使用されます。2-メチルイミダゾ[1,2-a]ピリジン-3,8-ジオールの構造は、1位と2位に窒素原子、3位と8位にヒドロキシル基を持つ縮合二環系で構成されています。

製造方法

合成経路と反応条件

2-メチルイミダゾ[1,2-a]ピリジン-3,8-ジオールの合成は、通常、2-アミノピリジンと様々なアルデヒドまたはケトンを酸性または塩基性条件下で反応させることにより行われます。 一般的な方法の1つには、2-アミノピリジンとホルムアルデヒドを縮合させ、続いて環化させてイミダゾ[1,2-a]ピリジン環を形成する方法があります 。反応条件には、通常、混合物を還流温度に加熱し、エタノールやメタノールなどの適切な溶媒を使用することが含まれます。

工業的製造方法

2-メチルイミダゾ[1,2-a]ピリジン-3,8-ジオールの工業的製造には、大規模なバッチ式プロセスまたは連続フロープロセスが含まれる場合があります。 これらの方法は、通常、温度、圧力、反応物の濃度などの反応パラメータを自動システムで制御することにより、製品の品質と収率を常に一定に保ちます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3,8-diol typically involves the reaction of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminopyridine with formaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

化学反応の分析

反応の種類

2-メチルイミダゾ[1,2-a]ピリジン-3,8-ジオールは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、対応するキノンまたはその他の酸化された誘導体に酸化される可能性があります。

還元: 還元反応により、この化合物は還元された形態に変換されます。これは、通常、水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: ハロゲン化反応(臭素化またはヨウ素化など)は、イミダゾ[1,2-a]ピリジン環の特定の位置で起こることがあります.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

生成される主な生成物

これらの反応から生成される主な生成物には、ハロゲン化誘導体、酸化されたキノン、元の化合物の還元された形態が含まれます .

科学的研究の応用

2-メチルイミダゾ[1,2-a]ピリジン-3,8-ジオールは、科学研究において幅広い用途があります。

化学: より複雑な複素環式化合物の合成における構成要素として使用されます。

生物学: 潜在的な抗菌および抗ウイルス特性について研究されています.

作用機序

2-メチルイミダゾ[1,2-a]ピリジン-3,8-ジオールの作用機序には、様々な分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素または受容体を阻害し、その生物学的効果につながる可能性があります。 たとえば、特定のキナーゼの活性を阻害したり、DNAと相互作用して抗菌効果を発揮したりする可能性があります 。正確な分子標的および経路は、研究されている特定の生物活性によって異なる可能性があります。

類似化合物との比較

類似化合物

2-アミノイミダゾ[1,2-a]ピリジン: 抗菌および抗ウイルス特性で知られています。

2-メチルイミダゾ[1,2-a]ピリジン: 構造は似ていますが、3位と8位のヒドロキシル基がありません。

3-ブロモ-2-メチルイミダゾ[1,2-a]ピリジン: 抗菌活性が向上したハロゲン化誘導体.

独自性

2-メチルイミダゾ[1,2-a]ピリジン-3,8-ジオールは、3位と8位のヒドロキシル基の存在により、その化学反応性と生物活性を大きく左右する可能性があるため、ユニークです。 これらのヒドロキシル基は水素結合やその他の相互作用に関与することができ、この化合物を様々な用途でより汎用的にします .

特性

分子式 |

C8H8N2O2 |

|---|---|

分子量 |

164.16 g/mol |

IUPAC名 |

2-methylimidazo[1,2-a]pyridine-3,8-diol |

InChI |

InChI=1S/C8H8N2O2/c1-5-8(12)10-4-2-3-6(11)7(10)9-5/h2-4,11-12H,1H3 |

InChIキー |

PVFHNJDDKLUENX-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N2C=CC=C(C2=N1)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)

![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)

![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)

![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)